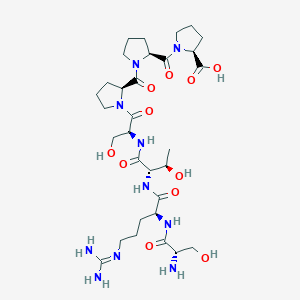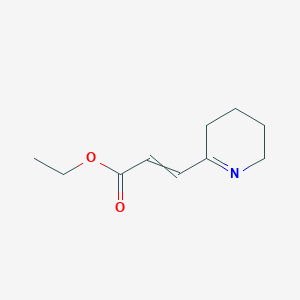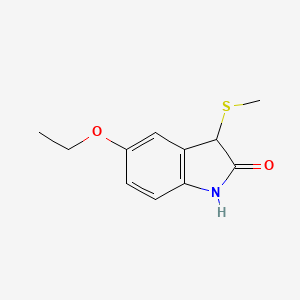![molecular formula C11H24NO3P B15161666 Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate CAS No. 143338-01-6](/img/structure/B15161666.png)
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate is a chemical compound that features a phosphonate group attached to a pyrrolidine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative. One common method involves the use of a 1,3-dipolar cycloaddition reaction, where N-benzyl-C-(diethoxyphosphoryl)nitrone reacts with cis-1,4-dihydroxybut-2-ene . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or the phosphonate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of phosphonate esters.
Scientific Research Applications
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Diethyl (pyrrolidin-2-yl)phosphonate: Similar structure but with a different position of the pyrrolidine ring.
Diethyl (5-oxopyrrolidin-2-yl)phosphonate: Contains an oxo group on the pyrrolidine ring, altering its chemical properties.
Uniqueness
Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate is unique due to its specific structural arrangement, which provides distinct reactivity and interaction profiles compared to other phosphonate derivatives
Properties
CAS No. |
143338-01-6 |
|---|---|
Molecular Formula |
C11H24NO3P |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-(3-diethoxyphosphorylpropyl)pyrrolidine |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)11-7-10-12-8-5-6-9-12/h3-11H2,1-2H3 |
InChI Key |
JLKHQLJDPKSVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCN1CCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)


![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
